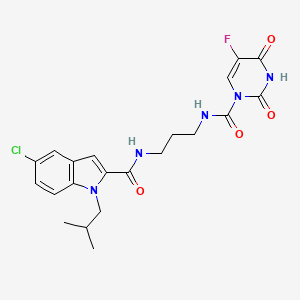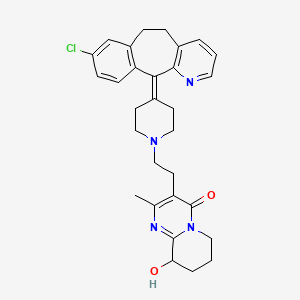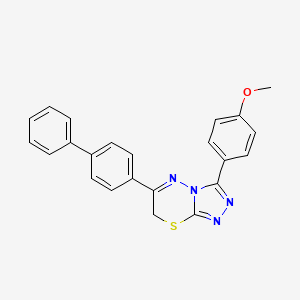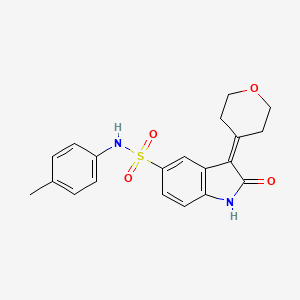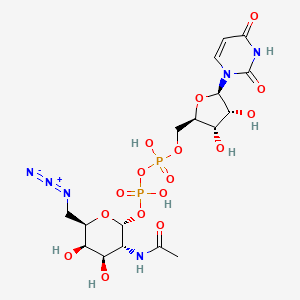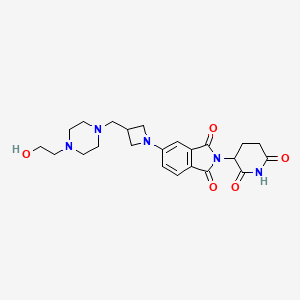
E3 Ligase Ligand-linker Conjugate 97
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 97 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to a target protein ligand. The formation of this ternary complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 97 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the introduction of a linker, which is typically done using primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C). The final step involves the conjugation of the target protein ligand to the linker .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 97 primarily undergoes substitution reactions during its synthesisAdditionally, the compound can participate in ubiquitination reactions once it forms the ternary complex with the E3 ligase and the target protein .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of this compound is the conjugate itself, which consists of the E3 ligase ligand, the linker, and the target protein ligand. This compound is then used in PROTAC technology to induce the degradation of specific target proteins .
科学研究应用
E3 Ligase Ligand-linker Conjugate 97 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of targeted protein degradation and to develop new PROTACs. In biology, it is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets. In medicine, this compound is being explored as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and viral infections. In industry, it is used in the development of new drugs and therapeutic strategies .
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 97 involves the formation of a ternary complex with an E3 ubiquitin ligase and a target protein. This complex induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The E3 ligase ligand binds to the E3 ligase, while the target protein ligand binds to the target protein. The linker connects these two ligands, bringing the E3 ligase and the target protein into close proximity and facilitating the ubiquitination process .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 97 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that use different E3 ligase ligands, such as those targeting cereblon or von Hippel-Lindau (VHL) E3 ligases. These compounds also induce protein degradation but may have different specificities and efficacies depending on the E3 ligase and target protein involved .
List of Similar Compounds:- Cereblon-based PROTACs
- von Hippel-Lindau (VHL)-based PROTACs
- MDM2-based PROTACs
- cIAP1-based PROTACs
属性
分子式 |
C23H29N5O5 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H29N5O5/c29-10-9-25-5-7-26(8-6-25)12-15-13-27(14-15)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31) |
InChI 键 |
NUQIVHOFNJIHKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


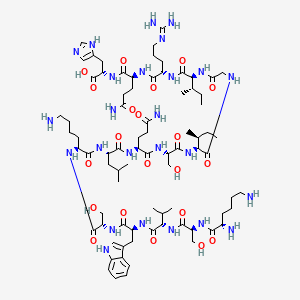
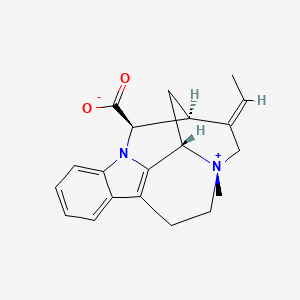
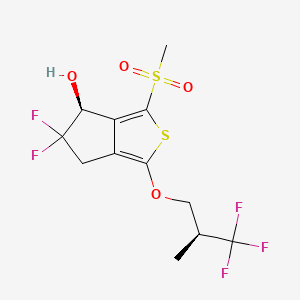
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
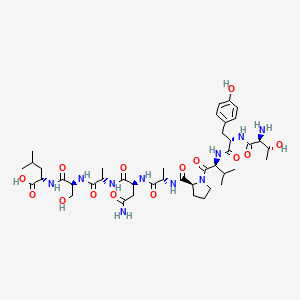
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
